HPγCD is a derivative of gamma-cyclodextrin (γCD), a cyclic oligosaccharide composed of sugar units linked together. The hydroxypropyl substitution enhances HPγCD's water solubility and ability to form inclusion complexes compared to γCD []. These properties make HPγCD a valuable tool in various scientific research applications.
One of the major applications of HPγCD is in improving the aqueous solubility of poorly water-soluble drugs. Many therapeutic agents have limited water solubility, hindering their formulation and delivery. HPγCD can form inclusion complexes with these drugs, encapsulating them within its cavity. This increases the drug's apparent solubility and dissolution rate, leading to improved bioavailability [].
For instance, research has shown that HPγCD complexation can enhance the aqueous solubility and dissolution rate of curcumin, a poorly water-soluble natural product with potential health benefits [].
HPγCD can also protect labile bioactive compounds from degradation. By encapsulating the compound within its cavity, HPγCD shields it from environmental factors like light, heat, and enzymatic degradation []. This can improve the stability and shelf life of these compounds.
Furthermore, HPγCD can modulate the release profile of drugs and bioactive compounds. By controlling the rate of release from the inclusion complex, HPγCD can help achieve sustained or targeted drug delivery [].
3-Hydroxypropyl-gamma-Cyclodextrin is a modified derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by α-1,4-glycosidic bonds. This compound features a hydrophilic exterior and a hydrophobic cavity, making it effective for encapsulating various hydrophobic molecules. The introduction of hydroxypropyl groups enhances its solubility and ability to form inclusion complexes with larger or more hydrophobic guest molecules compared to its unmodified counterparts .
The primary chemical reaction involving 3-Hydroxypropyl-gamma-Cyclodextrin is the formation of inclusion complexes with guest molecules. These complexes are formed when a hydrophobic molecule enters the hydrophobic cavity of the cyclodextrin, displacing water molecules. The stability and formation constants of these complexes can be influenced by various factors, including temperature and the nature of the guest molecule. For example, studies have shown that the binding constants decrease with increasing temperature . Additionally, hydrolysis reactions can occur under certain conditions, affecting the stability of the cyclodextrin complexes .
3-Hydroxypropyl-gamma-Cyclodextrin exhibits notable biological activity, particularly in drug delivery systems. Its ability to solubilize poorly water-soluble drugs enhances their bioavailability and therapeutic efficacy. Furthermore, it has been shown to interact favorably with biological membranes, potentially improving drug absorption and reducing toxicity. Studies indicate that cyclodextrins can enhance mucosal penetration of drugs, making them valuable in pharmaceutical formulations .
The synthesis of 3-Hydroxypropyl-gamma-Cyclodextrin typically involves the modification of gamma-cyclodextrin through the reaction with propylene oxide in an alkaline medium. This process introduces hydroxypropyl groups at specific hydroxyl positions on the glucose units of the cyclodextrin. The reaction conditions, such as temperature and pH, play a crucial role in determining the degree of substitution and the properties of the final product .
3-Hydroxypropyl-gamma-Cyclodextrin has diverse applications across various fields:
Interaction studies involving 3-Hydroxypropyl-gamma-Cyclodextrin typically focus on its complexation properties with various guest molecules. Techniques such as nuclear magnetic resonance spectroscopy and isothermal titration calorimetry are commonly employed to assess binding affinities and stoichiometry. Research has demonstrated that this cyclodextrin derivative forms stable 1:1 complexes with various hydrophobic compounds, enhancing their solubility and stability in aqueous solutions .
3-Hydroxypropyl-gamma-Cyclodextrin shares similarities with other cyclodextrins but possesses unique attributes due to its hydroxypropyl modifications. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Hydroxypropyl-beta-Cyclodextrin | Derived from beta-cyclodextrin | Smaller cavity size; often used for smaller guest molecules |
Methyl-beta-Cyclodextrin | Derived from beta-cyclodextrin | Enhanced lipophilicity; suitable for specific drug formulations |
Sulfobutylether-beta-Cyclodextrin | Modified beta-cyclodextrin | Increased water solubility; used in parenteral drug formulations |
Gamma-Cyclodextrin | Native form | Larger cavity; good for larger hydrophobic compounds |
The uniqueness of 3-Hydroxypropyl-gamma-Cyclodextrin lies in its ability to effectively solubilize larger hydrophobic molecules while maintaining favorable interaction properties due to its modified structure. This makes it particularly advantageous in pharmaceutical applications where enhanced solubility and stability are critical .
3-Hydroxypropyl-gamma-Cyclodextrin exhibits a complex molecular composition that varies depending on the degree of substitution and the specific positioning of hydroxypropyl groups on the gamma-cyclodextrin backbone [2]. The base molecular formula for this compound is reported as C72H128O48, with a molecular weight of 1761.8 grams per mole [2] [3]. However, this formula represents only one specific variant among multiple possible isomeric forms that can exist within commercial preparations.
The structural complexity of 3-Hydroxypropyl-gamma-Cyclodextrin arises from the fact that hydroxypropyl groups can be attached at different positions on the glucose subunits that comprise the gamma-cyclodextrin ring [4]. Gamma-cyclodextrin itself consists of eight alpha-D-glucopyranose units linked via alpha-1,4-glycosidic bonds, forming a truncated cone-shaped macrocycle [10]. Each glucose unit contains multiple hydroxyl groups that can serve as attachment points for hydroxypropyl substituents, creating numerous potential isomeric variants.
Property | Value | Reference |
---|---|---|
Molecular Formula | C72H128O48 | [2] [3] |
Molecular Weight | 1761.8 g/mol | [2] |
CAS Registry Number | 116502-52-4 | [3] |
Alternative CAS Number | 99241-25-5 | [8] |
Hydrogen Bond Donors | 24 | [2] |
Hydrogen Bond Acceptors | 48 | [2] |
Rotatable Bonds | 32 | [2] |
Research has identified that 3-Hydroxypropyl-gamma-Cyclodextrin preparations contain multiple regioisomers due to the random nature of the hydroxypropylation reaction [29]. The hydroxypropyl groups can attach to either the C2, C3, or C6 positions of the glucose units, with each position yielding distinct isomeric forms [31]. This structural heterogeneity results in commercial products being complex mixtures rather than single pure compounds.
The degree of substitution significantly influences the molecular formula, as indicated by the general formula C + 58n, where n represents the degree of substitution [7]. This variation explains why different sources report slightly different molecular formulas, such as C63H110O45 for variants with lower degrees of substitution [5]. The molecular weight accordingly ranges from approximately 1580 to over 1760 grams per mole depending on the specific substitution pattern [4] [7].
The stereochemical configuration of 3-Hydroxypropyl-gamma-Cyclodextrin is fundamentally determined by the eight glucose subunits that maintain the 4C1 chair conformation characteristic of gamma-cyclodextrin [10] [42]. This conformation creates a distinctive truncated cone geometry with the primary hydroxyl groups (C6-OH) positioned at the narrower rim and the secondary hydroxyl groups (C2-OH and C3-OH) located at the wider rim [10].
The gamma-cyclodextrin backbone exhibits specific stereochemical parameters that influence the overall molecular architecture [42]. The torsion angles between adjacent glucose units, designated as phi and psi angles, maintain values of approximately 116.3 ± 3.4 degrees and 116.8 ± 2.6 degrees respectively [28]. These angles ensure the maintenance of the macrocyclic structure while allowing sufficient flexibility for guest molecule accommodation.
Hydrogen bonding patterns play a crucial role in stabilizing the 3-Hydroxypropyl-gamma-Cyclodextrin structure [14]. The unmodified gamma-cyclodextrin contains approximately 6.4 intramolecular hydrogen bonds and 36.6 intermolecular hydrogen bonds when hydrated [28]. The introduction of hydroxypropyl groups modifies these hydrogen bonding networks by providing additional hydroxyl groups that can participate in both intramolecular and intermolecular interactions.
Structural Parameter | Gamma-Cyclodextrin | Reference |
---|---|---|
Number of Glucose Units | 8 | [10] |
Phi Torsion Angle | 116.3 ± 3.4° | [28] |
Psi Torsion Angle | 116.8 ± 2.6° | [28] |
Cavity Diameter | 7.5-8.3 Å | [41] |
Cavity Height | 7.9 Å | [41] |
External Diameter | 17.5 Å | [41] |
Research using density functional theory calculations has revealed that gamma-cyclodextrin can accommodate approximately seven water molecules within its hydrophobic cavity [14]. These water molecules form a cluster stabilized by hydrogen bonds both among themselves and with the cyclodextrin walls [14]. The hydroxypropyl substituents in 3-Hydroxypropyl-gamma-Cyclodextrin can influence this hydration pattern by altering the hydrogen bonding environment around the cavity rims.
The stereochemical configuration of the hydroxypropyl groups themselves introduces additional complexity to the molecular structure [31]. Each hydroxypropyl substituent contains a chiral center, potentially creating multiple stereoisomers for each attachment position [31]. This stereochemical diversity contributes to the heterogeneous nature of commercial 3-Hydroxypropyl-gamma-Cyclodextrin preparations and influences their physicochemical properties.
The degree of substitution represents a critical parameter that defines the chemical composition and properties of 3-Hydroxypropyl-gamma-Cyclodextrin [7]. Commercial preparations typically exhibit degree of substitution values ranging from approximately 4 to 6, indicating that on average, four to six hydroxypropyl groups are attached per cyclodextrin molecule [4]. This parameter directly influences the molecular weight, solubility characteristics, and complexation behavior of the derivative.
The hydroxypropyl modification involves the attachment of 2-hydroxypropyl groups (-CH2-CHOH-CH3) to the available hydroxyl positions on the gamma-cyclodextrin backbone [7]. Each glucose unit in gamma-cyclodextrin contains three potential attachment sites: the C2 and C3 secondary hydroxyl groups and the C6 primary hydroxyl group [36]. The random nature of the hydroxypropylation reaction results in statistical distribution of substituents across these positions.
Degree of Substitution Range | Molecular Weight Range | Solubility Impact | Reference |
---|---|---|---|
4.0-5.0 | 1530-1590 g/mol | Moderate Enhancement | [7] |
5.0-6.0 | 1590-1650 g/mol | High Enhancement | [7] |
6.0-7.0 | 1650-1710 g/mol | Maximum Enhancement | [4] |
Research has demonstrated that the degree of substitution significantly affects the complexation properties of hydroxypropyl cyclodextrin derivatives [23] [35]. Studies using hydroxypropyl-beta-cyclodextrin as a model system have shown that the binding affinity for guest molecules can vary substantially with substitution levels [23]. The enthalpy and entropy of complexation exhibit strong linear relationships with degree of substitution, indicating that each additional hydroxypropyl group contributes approximately 10 square angstroms of dehydrated hydrophobic surface area [23].
The functional group modifications in 3-Hydroxypropyl-gamma-Cyclodextrin also influence the molecular flexibility and conformational behavior [36]. Molecular dynamics simulations have revealed that hydroxypropyl substituents can occasionally block the hydrophobic cavity, potentially hindering guest molecule inclusion [36]. This cavity closure effect becomes more pronounced with increasing degree of substitution, particularly when substituents are present on both the primary and secondary rim positions [36].
The substitution pattern analysis reveals that hydroxypropyl groups exhibit preferential attachment to specific positions on the glucose units [17]. Mass spectrometry and nuclear magnetic resonance studies have shown that C6 positions (primary rim) tend to have higher substitution frequencies compared to C2 and C3 positions [17]. This preferential substitution pattern influences the overall molecular properties and guest-binding characteristics of the derivative.
The comparative analysis of 3-Hydroxypropyl-gamma-Cyclodextrin with the three native cyclodextrins reveals significant differences in molecular dimensions, solubility characteristics, and guest accommodation capabilities [25] [41]. Gamma-cyclodextrin, serving as the parent molecule for the hydroxypropyl derivative, possesses the largest cavity among the native cyclodextrins, making it particularly suitable for accommodating larger guest molecules [26].
The molecular dimensions of the three native cyclodextrins demonstrate a progressive increase in cavity size [41] [44]. Alpha-cyclodextrin contains six glucose units with an internal cavity diameter of 4.7-5.3 angstroms, beta-cyclodextrin comprises seven glucose units with a cavity diameter of 6.0-6.5 angstroms, and gamma-cyclodextrin consists of eight glucose units with a cavity diameter of 7.5-8.3 angstroms [25] [41]. These dimensional differences directly influence the types of guest molecules that can be accommodated within each cyclodextrin cavity.
Property | Alpha-Cyclodextrin | Beta-Cyclodextrin | Gamma-Cyclodextrin | Reference |
---|---|---|---|---|
Glucose Units | 6 | 7 | 8 | [25] [41] |
Molecular Weight (g/mol) | 972 | 1135 | 1297 | [25] [41] |
Cavity Diameter (Å) | 4.7-5.3 | 6.0-6.5 | 7.5-8.3 | [25] [41] |
Water Solubility (g/L at 25°C) | 145 | 18.5 | 232 | [25] [41] |
Cavity Volume (ų) | 174-176 | 262-346 | 427-510 | [25] [44] |
Solubility characteristics represent another crucial differentiating factor among the cyclodextrins [25] [27]. Gamma-cyclodextrin exhibits the highest water solubility at 232 grams per liter, compared to 145 grams per liter for alpha-cyclodextrin and only 18.5 grams per liter for beta-cyclodextrin [25]. This enhanced solubility of gamma-cyclodextrin contributes to the superior solubilization properties of its hydroxypropyl derivative compared to corresponding derivatives of alpha- and beta-cyclodextrins.
The complexation behavior differs significantly among the three cyclodextrin types due to their varying cavity sizes and guest-host fit relationships [25]. Alpha-cyclodextrin typically forms inclusion complexes with small hydrophobic molecules, beta-cyclodextrin accommodates medium-sized guests, while gamma-cyclodextrin can include larger molecular entities [26]. Research has shown that gamma-cyclodextrin derivatives, including 3-Hydroxypropyl-gamma-Cyclodextrin, can solubilize macromolecules such as cholesterol that cannot be accommodated by the smaller cyclodextrins [7] [26].